molecular formula C11H14O6 B13601478 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate

2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate

Cat. No.: B13601478
M. Wt: 242.22 g/mol
InChI Key: SCTVZKPCGXHGKK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂O₆ Molecular Weight: 240.21 g/mol Structure: The compound features a 2H-pyran core with a 4-oxo group and two ethyl ester substituents at the 2-position, forming a bicyclic dicarboxylate system .

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

diethyl 4-oxo-3H-pyran-2,2-dicarboxylate

InChI

InChI=1S/C11H14O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h5-6H,3-4,7H2,1-2H3

InChI Key

SCTVZKPCGXHGKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)C=CO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Overview

Synthesis via Condensation of Ethyl 2-(Dimethylamino)methylene-3-oxobutanoate with Diethyl Oxalate

Overview

An alternative and efficient synthetic route to diethyl 4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate derivatives involves the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of a strong base such as sodium hydride.

Reaction Details

  • Starting Materials:
    • Ethyl 2-(dimethylamino)methylene-3-oxobutanoate (prepared from ethyl acetoacetate and dimethylformamide dimethyl acetal).
    • Diethyl oxalate.
  • Base: Sodium hydride (NaH) in tetrahydrofuran (THF) solvent.
  • Reaction: The condensation proceeds smoothly under mild conditions, forming the diethyl 4-oxo-4H-pyran-2,2-dicarboxylate core.
  • Workup: Acid quenching with concentrated hydrochloric acid at low temperature (0 °C) followed by extraction and recrystallization.
  • Yield: High yields reported (~83%).
  • Advantages: This method uses readily available starting materials, mild conditions, and provides good purity and yield.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
Preparation of enamine ester Ethyl acetoacetate + dimethylformamide dimethyl acetal Ethyl 2-(dimethylamino)methylene-3-oxobutanoate
Condensation Enamine ester + diethyl oxalate + NaH in THF Formation of diethyl 4-oxo-4H-pyran-2,2-dicarboxylate
Acid quench and isolation Concentrated HCl, 0 °C, extraction, recrystallization Pure diethyl 4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate

Analytical Data

  • Melting point: 71–72 °C (solid form).
  • IR bands: Carbonyl stretches around 1751 and 1727 cm⁻¹.
  • NMR: Characteristic signals for the pyran ring and ester groups confirm structure.

Significance

This synthetic route is efficient, scalable, and provides a reliable method to prepare the target compound with high purity, suitable for further derivatization or biological testing.

Additional Notes on Related Synthetic Approaches

  • Acetal and cyclic acetal intermediates: Some methods involve cyclic acetals as intermediates, which upon elimination yield dihydropyran derivatives.
  • Use of Lewis acids: Boron trifluoride etherate has been used to promote cyclization reactions forming substituted tetrahydropyrans, though this is more common for 2,3,5,6-tetrasubstituted tetrahydropyrans rather than the 2,2-diethyl substituted pyrans.
  • Hydrolysis and further derivatization: The diethyl esters can be hydrolyzed under controlled acidic conditions to yield diacids or decarboxylated to related compounds, expanding the synthetic utility of the core structure.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Thermal elimination from 2-alkoxy-tetrahydropyrans 2-alkoxy-tetrahydropyrans with ester groups 130–350 °C, strong acid or thermal in mineral oil Continuous operation, improved yield, scalable Requires high temperature, careful control to avoid by-products
Condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate Ethyl acetoacetate, dimethylformamide dimethyl acetal, diethyl oxalate, NaH Room temp to mild heating, THF solvent, acid quench High yield, mild conditions, readily available reagents Requires preparation of enamine ester intermediate

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

    Oxidation: Formation of diethyl 2,2-dicarboxylate-4-oxo-3,4-dihydro-2H-pyran.

    Reduction: Formation of 2,2-diethyl-4-hydroxy-3,4-dihydro-2H-pyran-2,2-dicarboxylate.

    Substitution: Formation of various substituted pyran derivatives depending on the substituents used.

Scientific Research Applications

2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Ring Systems

Compound Type Ring Structure Heteroatoms Aromaticity
Target Pyran Dicarboxylate 6-membered O Non-aromatic (dihydro)
Pyridine Derivatives 6-membered N Aromatic
Pyrimidine Derivatives 6-membered 2N Aromatic
Pyrrole Derivatives 5-membered 1N Non-aromatic

Substituent Effects

  • Susceptible to hydrolysis under basic conditions, forming carboxylic acids .

Biological Activity

2,2-Diethyl-4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate (commonly referred to as DEHPD) is a compound of interest due to its diverse biological activities. This article will explore the biological activity of DEHPD, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DEHPD has the following chemical structure:

  • Molecular Formula: C10H14O4
  • Molecular Weight: 198.22 g/mol

The compound features a pyran ring with two ethyl groups and two carboxylate functionalities, which contribute to its reactivity and biological interactions.

Research indicates that DEHPD exhibits various biological activities primarily through modulation of cellular pathways:

  • Adenosine Receptor Agonism:
    • DEHPD has been studied for its interaction with adenosine receptors, particularly A2A and A3 subtypes. These receptors are involved in anti-inflammatory responses and cellular signaling pathways .
    • In vitro studies demonstrate that DEHPD can enhance the binding affinity at these receptors, suggesting potential use in inflammatory conditions.
  • Antioxidant Activity:
    • The compound has shown promise as an antioxidant, reducing oxidative stress in cellular models . This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Properties:
    • Preliminary studies indicate that DEHPD possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Summary of Biological Activities of DEHPD

Activity TypeDescriptionReference
Adenosine ReceptorAgonist for A2A and A3 receptors
AntioxidantReduces oxidative stress
AntimicrobialEffective against select bacterial strainsUnpublished data

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of DEHPD exhibited significant anti-inflammatory effects in animal models by modulating adenosine receptor activity . The findings suggest that DEHPD could be developed into a therapeutic agent for inflammatory diseases.
  • Cellular Toxicity Assessment:
    • Research conducted on the cytotoxicity of DEHPD revealed that it has a favorable safety profile at therapeutic doses. In vitro assays showed minimal toxicity to human cell lines, indicating its potential for safe therapeutic use .
  • Synergistic Effects with Other Compounds:
    • Investigations into the combination of DEHPD with other known anti-inflammatory agents showed enhanced efficacy, suggesting potential for combination therapies in treating chronic inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 2,2-diethyl-4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing diethyl oxalate with substituted pyran precursors in ethanol, achieving yields up to 85% . Reaction parameters like solvent polarity, temperature, and catalyst choice (e.g., acid/base) critically impact yield and purity. For example, bromination under acetic acid at 38–45°C yields variable results (30–70%), suggesting sensitivity to stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR : Peaks at δ 1.2–1.4 ppm (triplet) confirm ethyl ester groups, while δ 4.1–4.3 ppm (quartet) corresponds to ester-linked CH₂. The keto group (C=O) appears as a deshielded carbon at ~170 ppm in 13C NMR .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone) validate functional groups . Cross-referencing with X-ray crystallography (e.g., APEX2/SAINT-Plus datasets) ensures structural accuracy .

Q. What are the key physicochemical properties relevant to handling this compound?

The compound exhibits moderate polarity due to ester and ketone groups, requiring chromatographic purification (e.g., silica gel, ethyl acetate/hexane eluent). It is stable under inert atmospheres but may hydrolyze in acidic/basic conditions. Melting points for analogs range from 226–245°C, suggesting similar thermal stability .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Discrepancies in biological assays often arise from concentration-dependent effects or impurities. For example, antimicrobial activity (MIC ~10 µg/mL) may dominate at lower concentrations, while anti-inflammatory effects (e.g., COX-2 inhibition) require higher doses . Methodological solutions include:

  • Dose-response curves to identify optimal activity windows.
  • HPLC-PDA/MS purity checks to rule out byproduct interference .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyran ring?

The α,β-unsaturated ketone moiety is electrophilic, enabling Michael additions or Diels-Alder reactions. Computational modeling (DFT) predicts preferential attack at the C3 position due to electron-withdrawing ester groups . Experimental validation using substituents like phenyl or furyl groups (e.g., 4-chlorophenyl in analog synthesis) enhances regiocontrol .

Q. How do structural modifications impact electronic properties for materials science applications?

Introducing electron-donating groups (e.g., methyl, methoxy) to the pyran ring increases HOMO energy, enhancing conductivity in organic semiconductors. For example, thiophene-substituted analogs show red-shifted UV-Vis absorption (λmax ~450 nm), suitable for optoelectronic devices .

Methodological Challenges

Q. How to address low crystallinity in X-ray diffraction studies?

Poor crystallization is common due to flexible ester chains. Strategies include:

  • Co-crystallization with rigid aromatic partners (e.g., 4-methoxyphenyl derivatives) to improve lattice packing .
  • Vapor diffusion using slow ether vapor diffusion into a dichloromethane solution .

Q. What analytical approaches resolve overlapping signals in NMR spectra?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates C-H connectivity.
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How to validate computational predictions of reactivity?

  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.
  • Isolation of intermediates : Trapping with stabilizing agents (e.g., trimethylsilyl chloride) confirms proposed pathways .

Comparative Studies

Q. How does this compound compare to pyrazolo[3,4-d]pyrimidine derivatives in enzyme inhibition?

While pyrazolo[3,4-d]pyrimidines exhibit stronger kinase inhibition (IC50 ~50 nM), the dihydropyran core here shows broader selectivity due to reduced steric hindrance. Competitive binding assays (e.g., fluorescence polarization) quantify differences in active-site interactions .

Q. What distinguishes its electronic profile from pyrrole dicarboxylates?

Pyrrole analogs (e.g., diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) have higher electron density, leading to stronger π-π stacking in materials. Cyclic voltammetry reveals a 0.3 V lower oxidation potential for pyrroles compared to dihydropyrans .

Data Contradictions and Solutions

Q. Why do yields vary significantly in bromination reactions?

Variability (30–70%) stems from:

  • In situ HBr generation : Requires strict control of acetic acid/NaBr ratios .
  • Competing side reactions : Use of scavengers (e.g., NaHCO₃) minimizes dibromination .

Q. How to reconcile conflicting cytotoxicity data across cell lines?

Cell-specific metabolic activation (e.g., CYP450 expression) alters prodrug efficacy. Solutions include:

  • Metabolic profiling : LC-MS/MS to track intracellular metabolite levels.
  • Knockout cell models : Validate enzyme-dependent toxicity .

Emerging Applications

Q. Can this compound serve as a photoactivatable probe in chemical biology?

Yes, UV irradiation (λ = 365 nm) cleaves the α,β-unsaturated ketone, releasing reactive intermediates for protein labeling. Proof-of-concept studies show efficient crosslinking with cysteine residues .

Q. What role does it play in supramolecular chemistry?

The ester groups act as hydrogen-bond acceptors, enabling self-assembly into coordination polymers with transition metals (e.g., Cu²⁺). Single-crystal XRD confirms 1D helical structures with potential catalytic applications .

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